(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol
CAS No.:
Cat. No.: VC15792800
Molecular Formula: C8H9BrClNO
Molecular Weight: 250.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9BrClNO |
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Molecular Weight | 250.52 g/mol |
IUPAC Name | (2S)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol |
Standard InChI | InChI=1S/C8H9BrClNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Standard InChI Key | JSIJIJDMBWBMKV-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CO)N)Br)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(CO)N)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The (S)-enantiomer of 2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol exhibits a chiral center at the carbon bearing the amino and hydroxyl groups. The absolute configuration is defined by the Cahn-Ingold-Prelog priority rules, with the bromine (Br) and chlorine (Cl) atoms occupying the 3- and 4-positions on the phenyl ring, respectively . The stereochemistry is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy .
Key Structural Features:
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Aromatic System: A para-chloro and meta-bromo-substituted phenyl ring enhances electron-withdrawing effects, influencing reactivity and binding affinity.
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Functional Groups: The amino () and hydroxyl () groups enable hydrogen bonding and participation in acid-base reactions.
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Chirality: The (S)-configuration ensures stereoselective interactions in biological systems .
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 250.52 g/mol | |
Melting Point | Not reported | |
Boiling Point | Not reported | |
Solubility | Moderate in polar solvents | |
Stability | Stable under inert conditions |
The hydrochloride salt form (, MW 286.98 g/mol) is commonly used to improve solubility and crystallinity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves multi-step sequences starting from halogenated phenolic precursors. A common route includes:
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Bromination: 4-Chlorophenol is brominated at the meta-position using in the presence of a Lewis acid catalyst.
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Amination: The brominated intermediate undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group.
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Reduction: A ketone intermediate is reduced to the alcohol using agents like or catalytic hydrogenation.
Example Reaction Scheme:
Industrial Optimization
Industrial production employs continuous flow reactors and enantioselective catalysis to enhance yield and purity . Key advancements include:
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Catalytic Asymmetric Synthesis: Chiral catalysts like modified BINAP ligands achieve enantiomeric excess (>95%) .
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Process Intensification: Microreactors reduce reaction times and improve heat transfer for exothermic steps.
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates inhibitory activity against bacterial enzymes, particularly those involved in cell wall synthesis. For example, it disrupts penicillin-binding proteins (PBPs) in Staphylococcus aureus, with an of 12.3 μM. The halogenated aryl group enhances binding through hydrophobic interactions, while the hydroxyl group participates in hydrogen bonding with active-site residues.
Receptor Interactions
In neurological studies, the (S)-enantiomer shows affinity for GABA receptors (), modulating chloride ion channels and exhibiting anxiolytic potential in rodent models . Stereospecificity is critical, as the (R)-enantiomer displays 10-fold lower activity .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor to protease inhibitors and kinase modulators. For instance, it is a key intermediate in the synthesis of SDHI (succinate dehydrogenase inhibitor) fungicides, which target fungal respiration .
Asymmetric Catalysis
Chiral derivatives of this amino alcohol are employed as ligands in asymmetric hydrogenation reactions. A notable example is the synthesis of β-amino alcohols with >90% enantiomeric excess using rhodium complexes .
Hazard | Precautionary Measures |
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Skin Irritation | Use nitrile gloves and lab coat |
Inhalation Risk | Employ fume hoods |
Environmental | Avoid aqueous disposal |
Comparative Analysis with Structural Analogs
Compound | Key Differences | Biological Activity |
---|---|---|
(R)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol | Opposite configuration at C2 | 50% lower GABA affinity |
2-Amino-2-(4-bromo-2-chlorophenyl)ethanol | Halogen positional isomer | Reduced antibacterial potency |
(S)-2-Amino-2-(3-chlorophenyl)ethanol | Lacks bromine substituent | Weak enzyme inhibition |
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